

Performance Benchmark: 1,2,3,5-Tetramethoxybenzene in Electrophilic Aromatic Substitution

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Compound of Interest

Compound Name: 1,2,3,5-Tetramethoxybenzene

Cat. No.: B1346135

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A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic selection of starting materials is paramount to achieving desired molecular architectures efficiently and with high yields.

Polysubstituted benzene derivatives, particularly those bearing multiple methoxy groups, are valuable building blocks due to the activating and directing effects of the methoxy substituents in electrophilic aromatic substitution reactions. This guide provides a comparative performance benchmark of **1,2,3,5-tetramethoxybenzene** against a common alternative, 1,3,5-trimethoxybenzene, in the context of the Vilsmeier-Haack formylation, a key reaction for introducing a formyl group onto an aromatic ring.

Executive Summary of Comparative Data

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds. The reactivity of the aromatic substrate is highly dependent on the number and position of activating groups, such as methoxy groups. While specific comparative studies directly benchmarking **1,2,3,5-tetramethoxybenzene** against other methoxybenzenes in the Vilsmeier-Haack reaction are not readily available in the public domain, we can infer performance based on established principles of electrophilic aromatic substitution and available data for structurally similar compounds.

Table 1: Performance Comparison in Vilsmeier-Haack Formylation

Feature	1,2,3,5-Tetramethoxybenzene	1,3,5-Trimethoxybenzene
Activating Groups	Four methoxy groups	Three methoxy groups
Predicted Reactivity	Highly activated	Very highly activated
Expected Major Product	2,4,5,6-Tetramethoxybenzaldehyde	2,4,6-Trimethoxybenzaldehyde
Reported Yield	Data not available	Up to 98% ^[1]
Reaction Conditions	Expected to be mild	Mild (e.g., 0 °C) ^[1]

Note: The higher number of electron-donating methoxy groups in **1,2,3,5-tetramethoxybenzene** is expected to render the aromatic ring extremely reactive towards electrophilic attack. However, the symmetrical substitution pattern of 1,3,5-trimethoxybenzene leads to a single, highly activated product, often resulting in exceptionally high yields.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and for providing a fair basis for comparison. Below are representative protocols for the Vilsmeier-Haack formylation of methoxy-substituted benzenes.

Protocol 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene

This protocol describes the high-yield synthesis of 2,4,6-trimethoxybenzaldehyde.

Materials:

- 1,3,5-Trimethoxybenzene
- N,N-Dimethylformamide (DMF)
- Phosphoryl chloride (POCl₃)
- Crushed ice

- Saturated sodium carbonate solution
- Distilled water

Procedure:

- Under a nitrogen atmosphere, a solution of 1,3,5-trimethoxybenzene (40 g, 0.22 mol) in N,N-dimethylformamide is cooled to a temperature between -5 and 0 °C.[1]
- Phosphoryl chloride (48 g, 0.5 mol) is added dropwise to the stirred solution over a period of 30 to 45 minutes, maintaining the temperature at 0 °C.[1]
- After the addition is complete, the reaction mixture is stirred for an additional hour at 0 °C.[1]
- The reaction is quenched by pouring the mixture onto crushed ice.[1]
- The resulting mixture is neutralized with a saturated solution of sodium carbonate.[1]
- The precipitated product is collected by filtration and washed with distilled water to yield 2,4,6-trimethoxybenzaldehyde.[1]

Reported Yield: 46 g (98%)[1]

Protocol 2: General Vilsmeier-Haack Formylation of an Electron-Rich Arene

This general protocol can be adapted for the formylation of **1,2,3,5-tetramethoxybenzene**.

Materials:

- Electron-rich arene (e.g., **1,2,3,5-tetramethoxybenzene**)
- (Chloromethylene)dimethyliminium Chloride (Vilsmeier reagent)
- N,N-Dimethylformamide (DMF)
- Sodium acetate (NaOAc)

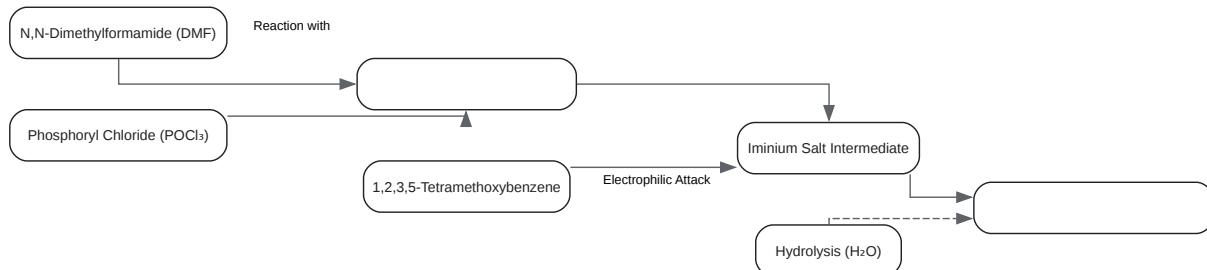
- Water
- Diethyl ether (Et₂O)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

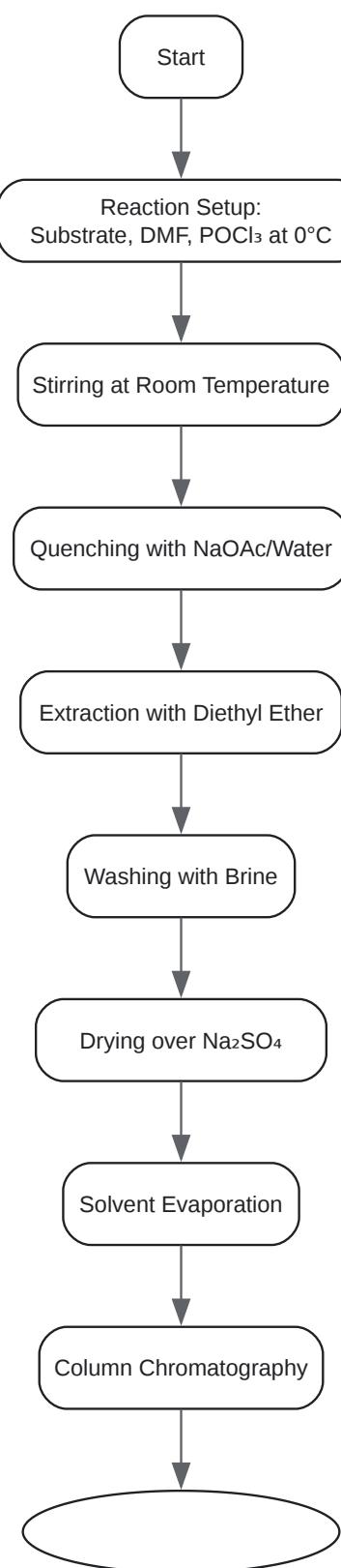
Procedure:

- A solution of the substrate (1.0 equivalent) in DMF is cooled to 0 °C.[2]
- (Chloromethylene)dimethyliminium Chloride (1.5 equivalents) is added to the solution at 0 °C.[2]
- The mixture is stirred at room temperature for approximately 6.5 hours.[2]
- A solution of sodium acetate (5.6 equivalents) in water is added at 0 °C, and the mixture is stirred for 10 minutes.[2]
- The reaction mixture is diluted with water and extracted with diethyl ether.[2]
- The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[2]
- The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.[2]

Signaling Pathways and Workflows

The Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are the formation of the Vilsmeier reagent, electrophilic attack on the aromatic ring, and subsequent hydrolysis to yield the aldehyde.



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